N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide
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Overview
Description
N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the alkylation of ortho-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst such as benzyltributylammonium chloride, followed by cyclization to form the benzofuran ring . The quinazoline moiety is then introduced through a series of condensation reactions, often involving reagents like anthranilic acid and formamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The quinazoline ring can also interact with DNA and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-yl-methanol share similar structural features and biological activities.
Quinazoline derivatives: Compounds like 4-anilinoquinazoline and 2-methylquinazoline are structurally related and have been studied for their therapeutic potential.
Uniqueness
N’-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide is unique due to its combination of the benzofuran and quinazoline moieties, which may confer synergistic biological activities and enhance its therapeutic potential .
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C18H16N4O/c1-11(19)21-15-3-4-16-14(9-15)10-20-18(22-16)13-2-5-17-12(8-13)6-7-23-17/h2-5,8-10H,6-7H2,1H3,(H2,19,21) |
InChI Key |
USEVVPJGKHJIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCC4)N |
Origin of Product |
United States |
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